2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole is a complex heterocyclic compound. It features a unique structure that integrates a bromobenzimidazole moiety, a quinoline ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole derivative, followed by the formation of the quinoline ring. The final step involves the cyclization to form the oxadiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The bromine atom in the benzimidazole moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria. The exact pathways and molecular targets are still under investigation, but its ability to interfere with critical biological processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and camptothecin, which are known for their antimalarial and anticancer activities, respectively.
Benzimidazole derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Oxadiazole derivatives: Such as furazolidone, which is used as an antibacterial agent.
Uniqueness
What sets 2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole apart is its unique combination of three different heterocyclic rings. This structure provides a versatile platform for chemical modifications, allowing for the development of compounds with tailored properties for specific applications. Its potential for multi-target interactions also makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C23H13BrN4O |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-(3-bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H13BrN4O/c24-16-10-11-19-15(12-16)13-17(21-25-18-8-4-5-9-20(18)28(19)21)23-27-26-22(29-23)14-6-2-1-3-7-14/h1-13H |
InChI Key |
AHXKGLNFBVGDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)N5C3=NC6=CC=CC=C65 |
Origin of Product |
United States |
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